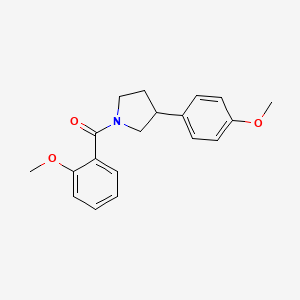
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylsulfonyl group, an azetidine ring, and a pyridazinone core, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation, using reagents like cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Pyridazinone Core: The final step involves coupling the azetidine derivative with a pyridazinone precursor under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby modulating the pathway’s activity.
相似化合物的比较
Similar Compounds
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Unique due to its specific combination of functional groups and ring structures.
Cyclohexylsulfonyl derivatives: Similar in having the cyclohexylsulfonyl group but differ in other structural aspects.
Azetidine derivatives: Share the azetidine ring but vary in other substituents.
Pyridazinone derivatives: Contain the pyridazinone core but differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexylsulfonyl group, an azetidine ring, and a pyridazinone core, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
6-(3-cyclohexylsulfonylazetidine-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-14(19)8-7-13(16-17)15(20)18-9-12(10-18)23(21,22)11-5-3-2-4-6-11/h7-8,11-12H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXTKLMRMXVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2620268.png)
![3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2620269.png)
![2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620271.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2620273.png)
![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)
![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)

![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)



![4-{[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2620288.png)

